2-Amino-5-nitro-1,4-benzenediol
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Overview
Description
2-Amino-5-nitro-1,4-benzenediol is an organic compound with the molecular formula C6H6N2O4 It is a derivative of benzenediol, featuring both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-nitro-1,4-benzenediol can be synthesized through several methods. One common approach involves the nitration of 2-amino-1,4-benzenediol. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitro-1,4-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Substitution: The presence of both amino and nitro groups makes the compound reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Amino-5-nitro-1,4-benzenediol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-5-nitro-1,4-benzenediol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2-benzenediol: Another benzenediol derivative with similar functional groups.
1,4-Benzenediol: Lacks the amino and nitro groups but shares the benzenediol core structure.
2-Amino-1,4-benzenediol: Similar structure but without the nitro group.
Uniqueness
2-Amino-5-nitro-1,4-benzenediol is unique due to the presence of both amino and nitro groups on the benzenediol core.
Properties
IUPAC Name |
2-amino-5-nitrobenzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c7-3-1-6(10)4(8(11)12)2-5(3)9/h1-2,9-10H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEIGQDDYNSAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698470 |
Source
|
Record name | 2-Amino-5-nitrobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859077-07-9 |
Source
|
Record name | 2-Amino-5-nitrobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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